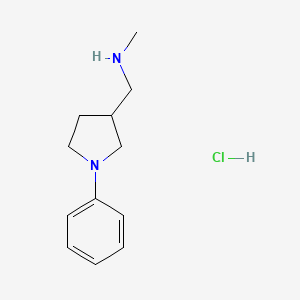
2-Cyclopropyl-6-phenylpyrimidin-4-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-phenylpyrimidin-4-amine” is not directly available from the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopropyl-6-phenylpyrimidin-4-amine” are not directly available from the search results .
Scientific Research Applications
Heterocyclic Amines in Food and Carcinogenicity
- Studies have extensively analyzed heterocyclic aromatic amines like PhIP, which form in cooked meats, and their carcinogenic effects in rodents, highlighting the importance of detecting these compounds in food and biological samples. Advanced analytical techniques, including liquid chromatography coupled with mass spectrometry, are critical for sensitive and selective detection of HAAs and their metabolites, providing insights into their biological effects and exposure levels (Teunissen et al., 2010).
Food Safety and HAA Mitigation
- Research on the formation, analysis, and mitigation of HAAs during food processing emphasizes the need for controlling these compounds in the diet. Factors like processing temperature and time, as well as chemical composition, significantly influence HAA generation. Strategies such as the use of antioxidants and pretreatments can reduce HAA levels, with implications for reducing cancer risk associated with dietary intake of processed meats (Chen et al., 2020).
Analytical Methods for Biogenic Amines
- The review by Önal (2007) focuses on the analysis of biogenic amines (BAs) in foods, highlighting their importance due to toxicity and as indicators of food freshness or spoilage. Various chromatographic methods, especially HPLC with derivatization techniques, are essential for quantifying BAs, contributing to food safety and quality assurance (Önal, 2007).
Nitrogen-Containing Compounds Degradation
- The degradation of nitrogen-containing compounds, including amines and azo dyes, through advanced oxidation processes (AOPs) is crucial for mitigating the environmental impact of these persistent pollutants. The review by Bhat and Gogate (2021) explores various AOPs' effectiveness in breaking down these compounds, underscoring the importance of optimizing treatment conditions for efficient degradation (Bhat & Gogate, 2021).
Catalysis in Organic Synthesis
- Radical cyclizations and the use of hybrid catalysts for synthesizing carbo- and heterocyclic compounds are explored in the context of developing therapeutically important materials. Control over regiochemistry and the application of these reactions in synthesizing compounds with potential physiological activity are highlighted, indicating the relevance of such methodologies in synthesizing complex molecules, including potential pharmaceuticals (Parmar, Vala, & Patel, 2023).
Safety And Hazards
properties
IUPAC Name |
2-cyclopropyl-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-12-8-11(9-4-2-1-3-5-9)15-13(16-12)10-6-7-10/h1-5,8,10H,6-7H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOLIKPDQOESJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-phenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1463077.png)


![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)
![ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1463082.png)
![Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride](/img/structure/B1463083.png)





